2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyridine is a versatile chemical compound with a unique structure that combines a triazole ring, a pyrrolidine ring, and a pyridine ring.
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-triazole ring are known to be attractive for screening for biological activity because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The 1,2,3-triazole ring is a structural fragment that can form hydrogen bonds, which is crucial for binding with biological targets . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
1,2,3-triazole derivatives have been used to synthesize compounds active against various diseases, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
The presence of the 1,2,3-triazole ring, which is resistant to metabolic degradation, suggests that the compound may have good bioavailability .
Result of Action
1,2,3-triazole derivatives have been used to synthesize compounds with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The 1,2,3-triazole ring’s resistance to metabolic degradation suggests that the compound may be stable under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyridine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Pyrrolidine Ring: This can be synthesized through a variety of methods, including the reduction of pyrrole or the cyclization of amino alcohols.
Formation of the Pyridine Ring: This can be synthesized through methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone: Similar structure but with the pyridine ring in a different position.
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone: Another positional isomer with the pyridine ring in the 4-position.
Uniqueness
The uniqueness of 2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyridine lies in its specific combination of functional groups and rings, which confer unique reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
pyridin-2-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c18-12(11-3-1-2-5-13-11)16-7-4-10(9-16)17-8-6-14-15-17/h1-3,5-6,8,10H,4,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMVXHZLWHQXLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.